Cas no 68324-95-8 (7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl] cyclopentyl]-6-oxo-heptanoic acid)

7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl] cyclopentyl]-6-oxo-heptanoic acid structure
68324-95-8 structure
Product Name:7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl] cyclopentyl]-6-oxo-heptanoic acid
Numero CAS:68324-95-8
MF:C20H32O6
MW:368.464487075806
CID:970100
PubChem ID:5283117
Update Time:2025-04-19

7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl] cyclopentyl]-6-oxo-heptanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl] cyclopentyl]-6-oxo-heptanoic acid
    • Δ17-6-keto Prostaglandin F1α
    • delta(17)-6-Ketoprostaglandin F1alpha
    • 6-Oxo-9.alpha.,11.alpha.,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid
    • 6-oxo-9S,11R,15S-trihydroxy-13E,17Z-prostaenoic acid
    • D17, 6-keto PGF1a
    • .DELTA.17-6-Ketoprostaglandin F1.alpha.
    • DTXSID701348010
    • 17,18-Didehydro-6-oxoprostaglandin F1.alpha.
    • delta(17)-6-Keto-pgf1alpha
    • 6-oxo-9S,11R,15S-trihydroxy-13E,17Z-prostadienoic acid
    • D17, 6-keto Prostaglandin F1a
    • SR-01000946850
    • delta17-6-keto Prostaglandin F1alpha
    • CHEBI:157745
    • LMFA03010149
    • PD021114
    • Prosta-13,17-dien-1-oic acid, 9,11,15-trihydroxy-6-oxo-, (9alpha,11alpha,13E,15S,17Z)-
    • HFKNJQYMAGMXTR-CAPHXMBKSA-N
    • 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]-6-oxoheptanoic acid
    • omega-3 6-keto PGF2alpha
    • delta 17-6-keto Prostaglandin F1 alpha
    • 68324-95-8
    • SR-01000946850-1
    • D17-6KPGF1A
    • 7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)cyclopentyl)-6-oxoheptanoic acid
    • HY-118652
    • CS-0067685
    • Inchi: 1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h3-4,10-11,14,16-19,21,23-24H,2,5-9,12-13H2,1H3,(H,25,26)/b4-3-,11-10+/t14-,16+,17+,18+,19-/m0/s1
    • Chiave InChI: HFKNJQYMAGMXTR-CAPHXMBKSA-N
    • Sorrisi: O[C@H]1C[C@H]([C@H](/C=C/[C@H](C/C=C\CC)O)[C@H]1CC(CCCCC(=O)O)=O)O

Proprietà calcolate

  • Massa esatta: 368.21996
  • Massa monoisotopica: 368.21988874g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 12
  • Complessità: 499
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.9
  • Superficie polare topologica: 115Ų

Proprietà sperimentali

  • PSA: 115.06

7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl] cyclopentyl]-6-oxo-heptanoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67194-1mg
δ17-6-keto Prostaglandin F1α
68324-95-8 98%
1mg
¥8805.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67194-100ug
δ17-6-keto Prostaglandin F1α
68324-95-8 98%
100ug
¥1184.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67194-500ug
δ17-6-keto Prostaglandin F1α
68324-95-8 98%
500ug
¥5144.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-205548-100 µg
Δ17-6-keto Prostaglandin F1α,
68324-95-8
100µg
¥737.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-205548A-500 µg
Δ17-6-keto Prostaglandin F1α,
68324-95-8
500µg
¥3,384.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-205548-100µg
Δ17-6-keto Prostaglandin F1α,
68324-95-8
100µg
¥737.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-205548A-500µg
Δ17-6-keto Prostaglandin F1α,
68324-95-8
500µg
¥3384.00 2023-09-05
1PlusChem
1P006NLC-1mg
D17-6KPGF1A
68324-95-8 ≥98%
1mg
$694.00 2025-02-21
A2B Chem LLC
AD09712-1mg
D17-6KPGF1A
68324-95-8 ≥98%
1mg
$735.00 2024-04-19

7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl] cyclopentyl]-6-oxo-heptanoic acid Letteratura correlata

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